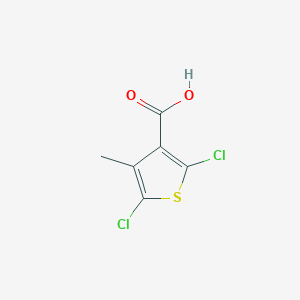

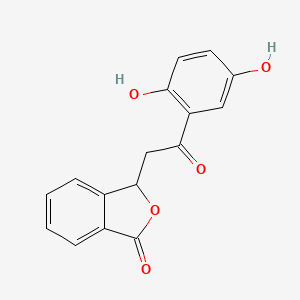

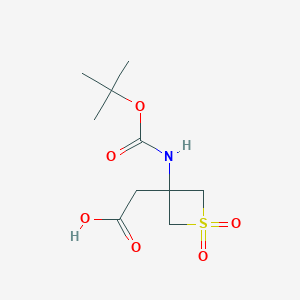

![molecular formula C17H14N4OS B3008253 3-[(3-Methylphenoxy)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 874463-79-3](/img/structure/B3008253.png)

3-[(3-Methylphenoxy)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 3-[(3-Methylphenoxy)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic molecule that belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential as therapeutic agents .

Synthesis Analysis

The synthesis of related 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles typically involves the condensation of 4-amino-5-mercapto-1,2,4-triazole derivatives with various aromatic carboxylic acids or aldehydes in the presence of phosphorus oxychloride or other dehydrating agents . Microwave-assisted synthesis has also been reported as a rapid and efficient method for preparing these compounds . The structures of the synthesized compounds are usually confirmed by spectral data such as IR, NMR, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of similar triazolothiadiazole derivatives has been elucidated using techniques like X-ray crystallography, which provides detailed information about the crystal lattice and molecular conformation . NMR spectroscopy is another pivotal tool used to determine the structure and purity of these compounds .

Chemical Reactions Analysis

The triazolothiadiazole core can undergo various chemical reactions, depending on the substituents present on the ring system. These reactions can be exploited to synthesize a wide range of derivatives with different pharmacological properties . The reactivity of these compounds is influenced by the electron-withdrawing or electron-donating nature of the substituents, which can affect the overall bioactivity of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, such as melting points and solubility, are typically characterized using standard analytical techniques. The presence of different substituents can significantly alter these properties, which in turn can influence the compound's pharmacokinetic profile . Elemental analysis is often used to confirm the composition of the synthesized compounds .

Scientific Research Applications

Antimicrobial Applications

Research indicates that derivatives of 3-[(3-Methylphenoxy)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibit significant antimicrobial properties. For instance, a study synthesized various derivatives showing marked inhibition of bacterial and fungal growth, nearly equal to the standards for certain compounds. These derivatives were effective against strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Aspergillus niger, Aspergillus nodulans, and Alternaria alternate (C. Sanjeeva Reddy et al., 2010).

Anticancer Applications

Derivatives of this compound have shown promise in anticancer research, with studies demonstrating their ability to inhibit cancer cell growth. For example, a series of fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles exhibited moderate to good antiproliferative potency against various cancerous cell lines, such as human breast cancer (MCF7), human osteosarcoma (SaOS-2), and human myeloid leukemia (K562) cells (D. Chowrasia et al., 2017).

Antioxidant and Anticancer Properties

A particular study explored the in vitro antioxidant property of triazolo-thiadiazoles and their anticancer activity in HepG2 cells, a hepatocellular carcinoma cell line. The compounds exhibited a dose-dependent cytotoxic effect on HepG2 cells, with one of them significantly inhibiting cell growth and inducing apoptosis (D. Sunil et al., 2010).

Safety and Hazards

properties

IUPAC Name |

3-[(3-methylphenoxy)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4OS/c1-12-6-5-9-14(10-12)22-11-15-18-19-17-21(15)20-16(23-17)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFSDRUDGGKSEFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC2=NN=C3N2N=C(S3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Methylphenoxy)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

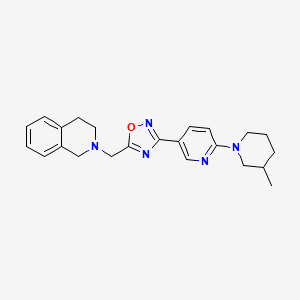

![N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B3008176.png)

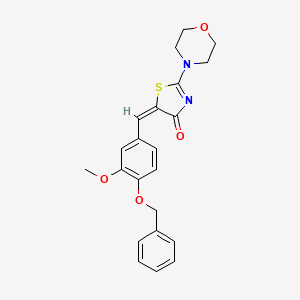

![5-((2,5-dimethylbenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3008179.png)

![4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/no-structure.png)

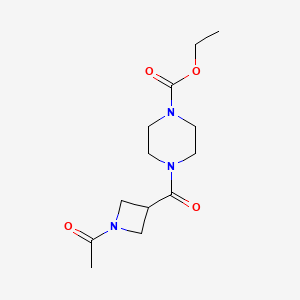

![1-(4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)ethanone](/img/structure/B3008187.png)